molecular formula C17H23BrN2O4 B4909506 Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate

Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate

Cat. No.: B4909506
M. Wt: 399.3 g/mol
InChI Key: KYZXLNDHMVJWDG-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, an ethyl ester group, and a brominated phenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Bromination: The starting material, 2,5-dimethylphenol, undergoes bromination using bromine in the presence of a suitable solvent to yield 4-bromo-2,5-dimethylphenol.

    Etherification: The brominated phenol is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 4-bromo-2,5-dimethylphenoxyacetate.

    Acylation: The ethyl ester is then acylated with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like sodium hydride (NaH).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with various substituents replacing the bromine atom.

    Hydrolysis: The corresponding carboxylic acid.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-(4-chloro-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate
  • Ethyl 4-[2-(4-fluoro-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate
  • Ethyl 4-[2-(4-methyl-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other substituents like chlorine or fluorine.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O4/c1-4-23-17(22)20-7-5-19(6-8-20)16(21)11-24-15-10-12(2)14(18)9-13(15)3/h9-10H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZXLNDHMVJWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C(=C2)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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